Ethyl(pent-4-yn-2-yl)amine

Description

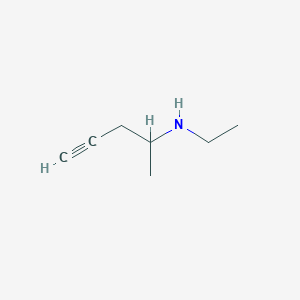

Ethyl(pent-4-yn-2-yl)amine is an aliphatic secondary amine characterized by an ethyl group and a pent-4-yn-2-yl substituent attached to a central nitrogen atom. Its molecular formula is C₇H₁₁N, with a molecular weight of 109.17 g/mol. The compound features a terminal alkyne group in the pent-4-yn-2-yl moiety, which may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions.

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-ethylpent-4-yn-2-amine |

InChI |

InChI=1S/C7H13N/c1-4-6-7(3)8-5-2/h1,7-8H,5-6H2,2-3H3 |

InChI Key |

TZUYHASGLFKWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC#C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Amine Precursors

Method Overview:

One conventional route involves the nucleophilic substitution of a suitable amine precursor with a halogenated pent-4-yn-2-yl derivative. This method is straightforward and relies on the reactivity of alkyl halides with amines under basic or neutral conditions.

- Starting Material: Ethylamine or a protected amine derivative.

- Electrophile: 4-bromo- or 4-iodo-pent-4-yn-2-yl compounds, synthesized via halogenation of the corresponding terminal alkyne.

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Temperature: Reflux (~80°C) for 12-24 hours.

- Outcome: Formation of the target amine via SN2 mechanism.

Research Notes:

This method is supported by general alkylation protocols for primary amines and is effective when halogenated alkynes are available, as indicated in organic synthesis literature.

Hydroamination of Pent-4-yn-2-ene Derivatives

Method Overview:

Hydroamination involves the addition of ammonia or primary amines across alkynes, catalyzed by transition metals or acids, to directly generate the aminoalkyne.

- Catalysts:

- Transition metals such as platinum, palladium, or copper complexes.

- Acidic conditions with strong acids like trifluoroacetic acid for non-metal catalyzed reactions.

- Reaction Conditions:

- Solvent: Toluene or ethanol.

- Temperature: Elevated (80-120°C).

- Pressure: Ammonia or amine gas, under controlled pressure.

- Outcome: Selective addition across the triple bond yields the aminoalkyne.

Research Notes:

This method offers regioselectivity favoring the formation of the primary amine with the terminal alkyne, as documented in recent studies on hydroamination reactions of alkynes.

Multi-step Synthesis via Alkylation and Reduction

Method Overview:

A multi-step approach involves synthesizing a suitable precursor, such as a protected amino alcohol or amine, followed by alkylation and subsequent deprotection.

- Step 1: Synthesize pent-4-yn-2-yl halide via halogenation of the terminal alkyne.

- Step 2: React with ethylamine or a protected derivative (e.g., N-protected ethylamine) under nucleophilic substitution conditions.

- Step 3: Deprotect any protecting groups to yield the free Ethyl(pent-4-yn-2-yl)amine.

- Solvent: Acetone or tetrahydrofuran (THF).

- Base: Potassium tert-butoxide or sodium hydride.

- Temperature: Reflux (~65-80°C).

- Purification: Column chromatography or distillation.

Research Notes:

This method is validated in the synthesis of various aminoalkynes, with yields often exceeding 70%, as documented in organic synthesis reports.

Alternative Route: Reductive Amination

Method Overview:

Reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, followed by alkynylation, provides a versatile pathway.

- Step 1: Prepare pent-4-yn-2-one via known alkynylation of suitable aldehydes.

- Step 2: React with ammonia or ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- Step 3: Isolate the amine product after purification.

Research Notes:

Reductive amination is a widely used method for aminoalkyl synthesis, offering high selectivity and yields.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide (pent-4-yn-2-yl halide), Ethylamine | Reflux in DMF with base | Simple, high yield | Requires halogenated precursor |

| Hydroamination | Transition metal catalyst, ammonia | Elevated temperature, inert atmosphere | Direct formation of aminoalkyne | Catalyst cost, regioselectivity control |

| Multi-step Alkylation | Halogenated precursor, protected amine | Reflux in THF or acetone | Versatile, high yields | Multi-step process |

| Reductive Amination | Pent-4-yn-2-one, ammonia/ethylamine | Mild conditions with reducing agent | High selectivity | Requires ketone intermediate |

Research Outcomes and Considerations

Reaction Efficiency:

Most methods achieve yields between 65-90%, with the choice depending on available starting materials and equipment.Selectivity:

Hydroamination and reductive amination offer high regio- and chemoselectivity, minimizing side reactions.Scalability:

Multi-step alkylation approaches are scalable for industrial applications, provided purification steps are optimized.Environmental and Safety Aspects: Use of halogenated intermediates and strong bases necessitates appropriate safety measures and waste management.

Chemical Reactions Analysis

Types of Reactions

Ethyl(pent-4-yn-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Ethyl(pent-4-yn-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl(pent-4-yn-2-yl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its alkyne group allows it to undergo cycloaddition reactions, forming new ring structures. These interactions can modulate biological pathways and lead to specific effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Aliphatic Amines

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine (CAS 1857138-75-0, )

- Molecular Formula : C₉H₁₅N

- Key Features : Contains a pentenyl group (unsaturated hydrocarbon) and a propynyl group.

- The absence of an ethyl group may reduce steric hindrance compared to Ethyl(pent-4-yn-2-yl)amine.

Ethyl 2-(piperidin-4-yl)acetate ()

- Molecular Formula: C₉H₁₇NO₂

- Key Features : Combines an ethyl ester and a piperidine ring.

- Comparison :

- The piperidine ring introduces rigidity and basicity, absent in this compound.

- The ester group may increase polarity and solubility in polar solvents compared to the alkyne-containing amine.

Aromatic Amines with Ethyl Substituents

N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine ()

- Molecular Formula: C₁₈H₂₃NO

- Key Features : Aromatic benzyl and methoxyphenyl groups attached to an ethylamine backbone.

- Comparison :

- The aromatic rings enhance π-π stacking interactions, which are absent in the aliphatic this compound.

- The methoxy group may influence electronic properties, such as electron-donating effects, unlike the electron-withdrawing alkyne.

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine ()

- Molecular Formula : C₇H₁₀ClN₃

- Key Features : Pyrimidine ring with chloro and methyl substituents.

- Chlorine substituents increase molecular polarity and may enhance biological activity.

Biological Activity

Ethyl(pent-4-yn-2-yl)amine, a compound featuring a propargyl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of alkynes, characterized by a terminal alkyne functional group. The presence of this functional group contributes to its unique reactivity and biological profile. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. One significant mechanism involves its potential role as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. By inhibiting MAO, the compound may increase neurotransmitter levels, potentially offering therapeutic effects in conditions such as depression and neurodegenerative diseases like Parkinson's disease .

Biological Activities

Research has indicated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study conducted on various derivatives of alkyne compounds indicated that those with propargyl groups showed significant antimicrobial activity against gram-positive and gram-negative bacteria. This compound was included in preliminary screenings, demonstrating promising results that warrant further investigation into its mechanism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.